molecular formula C35H35NO4 B11085671 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate

2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate

Cat. No.: B11085671
M. Wt: 533.7 g/mol
InChI Key: ZJIMVAOLVURSQP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate is a complex organic compound with a unique structure that combines a methoxy group, a hexahydrobenzo[A]phenanthridin moiety, and an adamantanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate typically involves multiple steps, starting with the preparation of the core hexahydrobenzo[A]phenanthridin structureCommon reagents used in these reactions include methanol, acetic acid, and various catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ketone group can produce hexahydrobenzo[A]phenanthridinol .

Scientific Research Applications

2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate is unique due to the presence of the adamantanecarboxylate group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C35H35NO4

Molecular Weight

533.7 g/mol

IUPAC Name

[2-methoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] adamantane-1-carboxylate

InChI

InChI=1S/C35H35NO4/c1-39-30-16-24(10-12-29(30)40-34(38)35-17-20-13-21(18-35)15-22(14-20)19-35)33-32-26(7-4-8-28(32)37)31-25-6-3-2-5-23(25)9-11-27(31)36-33/h2-3,5-6,9-12,16,20-22,33,36H,4,7-8,13-15,17-19H2,1H3

InChI Key

ZJIMVAOLVURSQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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